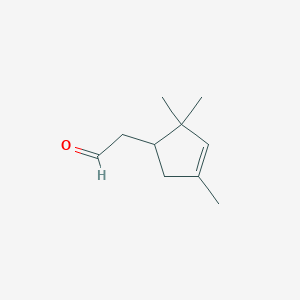
(2,2,4-Trimethylcyclopent-3-en-1-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2,4-Trimethylcyclopent-3-en-1-yl)acetaldehyde, also known as α-Campholenal, is an organic compound with the molecular formula C10H16O. It is a colorless liquid with a refreshing sweet-woody odor. This compound is used in various applications, including as a fragrance in perfumes and as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,2,4-Trimethylcyclopent-3-en-1-yl)acetaldehyde can be synthesized through several methods. One common method involves the reaction of campholenic aldehyde with butanal, followed by partial hydrogenation to yield the desired product . Another method includes the use of α-campholenaldehyde as a starting material, which undergoes various chemical transformations to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2,2,4-Trimethylcyclopent-3-en-1-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(2,2,4-Trimethylcyclopent-3-en-1-yl)acetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the fragrance industry due to its pleasant odor
Mechanism of Action
The mechanism of action of (2,2,4-Trimethylcyclopent-3-en-1-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, leading to various biological effects. For example, it has been shown to stimulate olfactory receptors, resulting in sensory perception of its fragrance .
Comparison with Similar Compounds
Similar Compounds
(2,2,3-Trimethylcyclopent-3-en-1-yl)acetonitrile: A nitrile compound with similar structural features and fragrance properties.
3-Methyl-5-(2,2,3-trimethyl-3-cyclopentenyl)pentan-2-ol: Another compound with a similar cyclopentene structure used in fragrances.
Uniqueness
(2,2,4-Trimethylcyclopent-3-en-1-yl)acetaldehyde is unique due to its specific structural configuration and the presence of an aldehyde group, which imparts distinct chemical reactivity and fragrance properties compared to similar compounds .
Properties
CAS No. |
3899-09-0 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-(2,2,4-trimethylcyclopent-3-en-1-yl)acetaldehyde |
InChI |
InChI=1S/C10H16O/c1-8-6-9(4-5-11)10(2,3)7-8/h5,7,9H,4,6H2,1-3H3 |
InChI Key |
DHLICSPYERWBQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C(C1)CC=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-[2-(4-chlorophenyl)oxiran-2-YL]propanoate](/img/structure/B14128582.png)
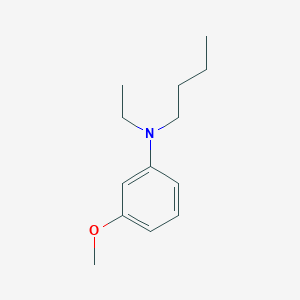


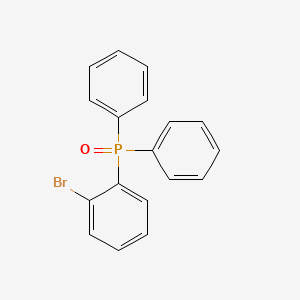

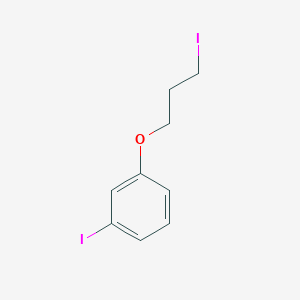


![3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14128648.png)
![1-[4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-yl]cyclohexan-1-ol](/img/structure/B14128650.png)
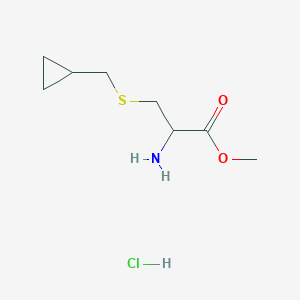
![2-({[(Propan-2-yl)oxy]sulfanyl}oxy)propane](/img/structure/B14128674.png)
